
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a member of the pyridine family and is commonly known as ESMA. The purpose of
Wirkmechanismus
The mechanism of action of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune system.
Biochemical and Physiological Effects:
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Additionally, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new drugs. Additionally, it has been found to modulate the immune system, which could be useful in the treatment of autoimmune disorders.
One of the limitations of using (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride in lab experiments is its potential toxicity. While this compound has been shown to have several beneficial effects, it may also have harmful effects if used inappropriately. Therefore, it is important to conduct further research to determine the optimal dosage and administration of this compound.
Zukünftige Richtungen
There are several future directions for the research on (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride. One potential direction is the development of new drugs based on this compound. Due to its broad range of biological activities, it may be useful in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity. Finally, more studies are needed to fully understand the mechanism of action of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride and its potential use in the regulation of the immune system.
Synthesemethoden
The synthesis of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride involves a multi-step process that begins with the reaction between 2-bromo-3-nitropyridine and ethylsulfonylmethane. This reaction produces 2-(ethylsulfonylmethyl)-3-nitropyridine, which is then reduced to 2-(ethylsulfonylmethyl)pyridine using palladium on carbon as a catalyst. The final step involves the reaction between 2-(ethylsulfonylmethyl)pyridine and methylamine hydrochloride to produce (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride.
Wissenschaftliche Forschungsanwendungen
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride has been studied extensively for its potential use as a drug candidate. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, it has been shown to modulate the immune system and inhibit the growth of tumor cells. Due to its broad range of biological activities, this compound has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Eigenschaften
IUPAC Name |
(3-ethylsulfonylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-5-10-7(8)6-9;/h3-5H,2,6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZFBDDNJJRWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


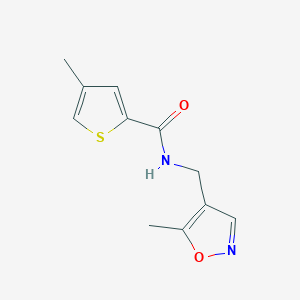
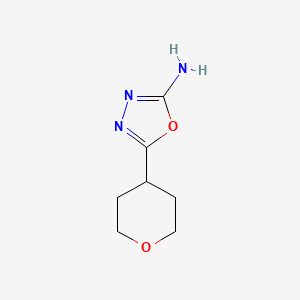
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2900265.png)
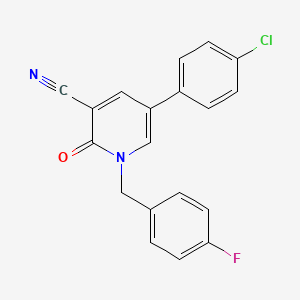
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)
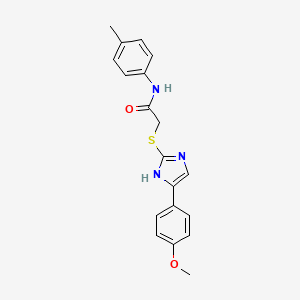
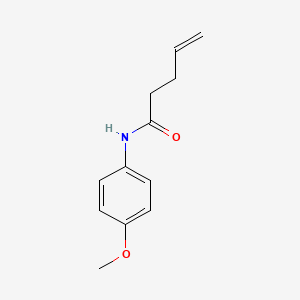
![N-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]benzamide](/img/structure/B2900273.png)
![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)


![2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide](/img/no-structure.png)